
Nickel, (phosphine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, (phosphine)- is a coordination compound where nickel is bonded to phosphine ligands. Phosphines are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to three alkyl or aryl groups. Nickel-phosphine complexes are widely studied due to their significant role in homogeneous catalysis, particularly in processes such as hydrogenation, hydroformylation, and cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel-phosphine complexes can be synthesized through various methods. One common approach involves the reaction of nickel salts with phosphine ligands in the presence of a reducing agent. For example, the reaction of nickel(II) chloride with triphenylphosphine in the presence of sodium borohydride yields a nickel-phosphine complex . Another method involves the thermal decomposition of nickel-phosphine complexes in organic solvents, which allows for the control of particle size and composition .
Industrial Production Methods
Industrial production of nickel-phosphine complexes often involves the use of high-temperature reduction methods. For instance, temperature-programmed reduction (TPR) of phosphate-based precursors in flowing hydrogen is a widely employed method . This method requires high temperatures (773–973 K) to reduce the precursors to nickel-phosphine complexes.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel-phosphine complexes undergo various types of chemical reactions, including:
Oxidation: Nickel-phosphine complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions often involve the conversion of nickel(II) to nickel(0) species.
Substitution: Ligand exchange reactions where one phosphine ligand is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include organohalides, phosphine ligands, and reducing agents such as sodium borohydride. Reaction conditions typically involve the use of organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of nickel(0) complexes with organohalides can yield a variety of organonickel species .
Applications De Recherche Scientifique
Nickel-phosphine complexes have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of nickel-phosphine complexes involves the coordination of the phosphine ligands to the nickel center, which stabilizes the complex and facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the nickel-phosphine complex activates the carbon-halogen bond of the substrate, allowing for the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Nickel-phosphine complexes can be compared with other similar compounds, such as:
Nickel-carbonyl complexes: These complexes contain carbon monoxide ligands instead of phosphine ligands and are used in different catalytic processes.
Nickel-amine complexes: These complexes contain amine ligands and exhibit different reactivity and stability compared to nickel-phosphine complexes.
List of Similar Compounds
- Nickel-carbonyl complexes
- Nickel-amine complexes
- Nickel-carbene complexes
- Nickel-alkyl complexes
Nickel-phosphine complexes are unique due to their versatility and effectiveness in catalysis, making them valuable in both academic research and industrial applications.
Propriétés
Numéro CAS |
66010-25-1 |
|---|---|
Formule moléculaire |
H3NiP |
Poids moléculaire |
92.691 g/mol |
Nom IUPAC |
nickel;phosphane |
InChI |
InChI=1S/Ni.H3P/h;1H3 |
Clé InChI |
VOKXPKSMYJLAIW-UHFFFAOYSA-N |
SMILES canonique |
P.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


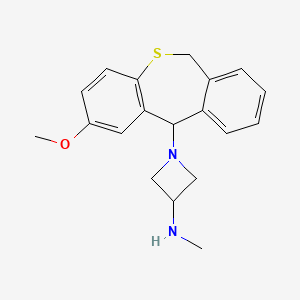
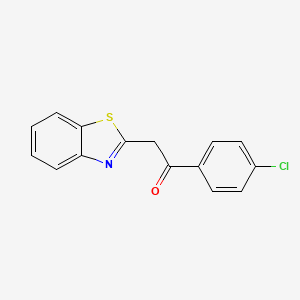
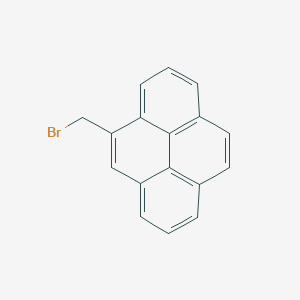
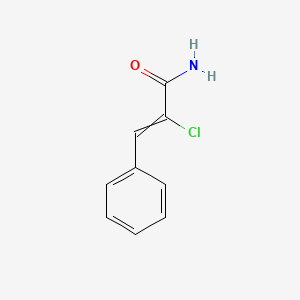
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
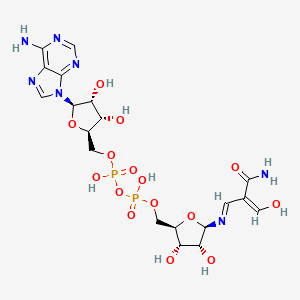

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
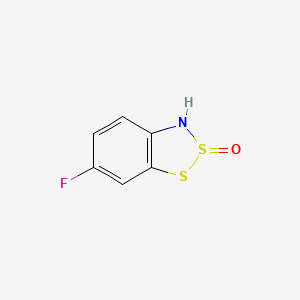
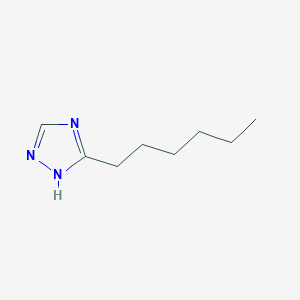
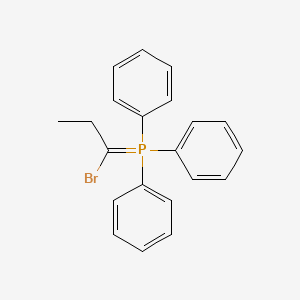
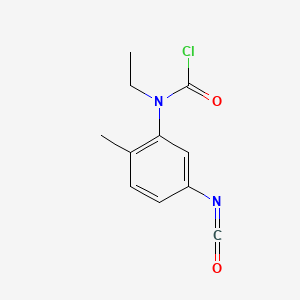
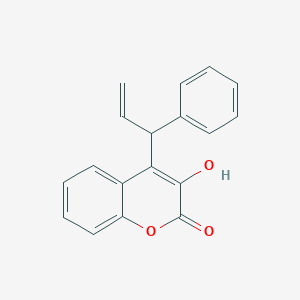
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)
